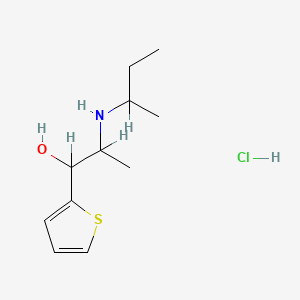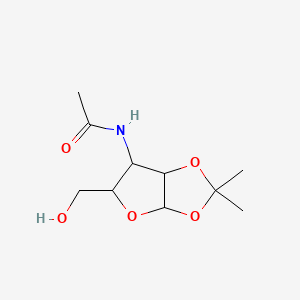
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose is a synthetic organic compound with a complex structure It is characterized by the presence of an acetylamino group, a deoxy sugar moiety, and an isopropylidene-protected pentofuranose ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Pentofuranose Ring: The pentofuranose ring is protected using isopropylidene to form 1,2-O-(1-methylethylidene)pentofuranose.
Introduction of the Acetylamino Group: The protected pentofuranose is then subjected to acetylation and amination reactions to introduce the acetylamino group at the 3-position.
Deoxygenation: The final step involves the deoxygenation of the 3-position to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their function. The deoxy sugar moiety may also play a role in its biological activity by interacting with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)hexofuranose: Similar structure but with a hexofuranose ring.
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)tetraofuranose: Similar structure but with a tetraofuranose ring.
Uniqueness
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
29881-53-6 |
|---|---|
Molekularformel |
C10H17NO5 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
N-[5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]acetamide |
InChI |
InChI=1S/C10H17NO5/c1-5(13)11-7-6(4-12)14-9-8(7)15-10(2,3)16-9/h6-9,12H,4H2,1-3H3,(H,11,13) |
InChI-Schlüssel |
NGDMCQAAEDAQDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1C(OC2C1OC(O2)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



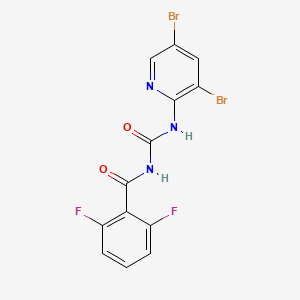

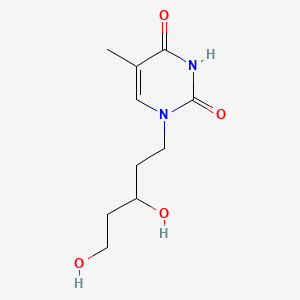
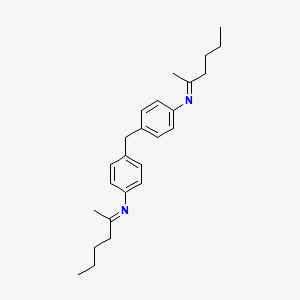
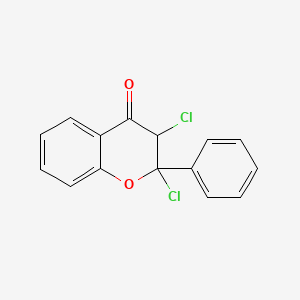

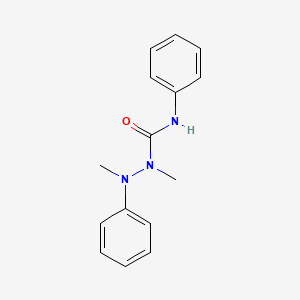

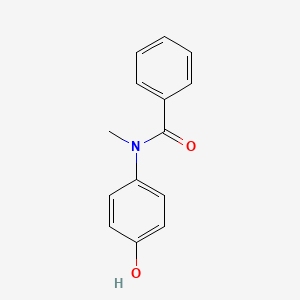
![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)
